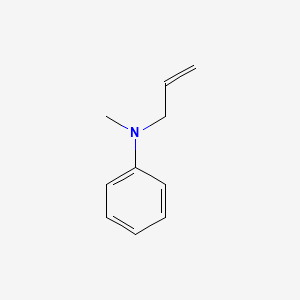

N-Allyl-N-methylaniline

Description

Structure

3D Structure

Properties

CAS No. |

6628-07-5 |

|---|---|

Molecular Formula |

C10H13N |

Molecular Weight |

147.22 g/mol |

IUPAC Name |

N-methyl-N-prop-2-enylaniline |

InChI |

InChI=1S/C10H13N/c1-3-9-11(2)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3 |

InChI Key |

WJYIMFNLIJXFMX-UHFFFAOYSA-N |

SMILES |

CN(CC=C)C1=CC=CC=C1 |

Canonical SMILES |

CN(CC=C)C1=CC=CC=C1 |

Other CAS No. |

6628-07-5 |

Pictograms |

Irritant |

Origin of Product |

United States |

Advanced Synthetic Strategies for N Allyl N Methylaniline and Its Derivatives

Direct N-Allylation Protocols for Aniline (B41778) and N-Methylaniline Substrates

The direct N-allylation of aniline and its derivatives, particularly N-methylaniline, represents a fundamental transformation in organic synthesis, providing access to valuable intermediates for pharmaceuticals and materials science. This section explores various catalytic strategies developed to achieve this conversion with high efficiency and selectivity.

Transition Metal-Catalyzed N-Allylation Methods

Transition metal catalysis is a powerful tool for the formation of C-N bonds, and several systems have been effectively employed for the N-allylation of N-methylaniline. Palladium, rhodium, and iridium complexes are at the forefront of this research, each offering distinct advantages.

Palladium-catalyzed allylic amination, often referred to as the Tsuji-Trost reaction, is a widely studied and versatile method. nih.gov The catalytic cycle typically involves the oxidative addition of a palladium(0) complex to an allylic electrophile, such as an allyl carbonate or acetate (B1210297), to form a η³-allyl palladium(II) intermediate. Subsequent nucleophilic attack by the amine on this intermediate furnishes the N-allylated product. acs.org Mechanistic studies have provided a deep understanding of this process, facilitating the development of highly efficient catalytic systems. nih.govresearchgate.net The regioselectivity of the nucleophilic attack can often be controlled by the choice of ligands and reaction conditions.

Rhodium catalysts have also been utilized for allylic amination. While less common than palladium, rhodium complexes can offer complementary reactivity and selectivity. Research in this area continues to explore the scope and limitations of rhodium-catalyzed N-allylation.

Iridium catalysts have emerged as a powerful alternative, particularly for asymmetric allylic amination. researchgate.net Chiral iridium complexes, often in combination with specific ligands, can achieve high enantioselectivity in the formation of chiral allylic amines. researchgate.net These catalysts are particularly effective with allylic carbonates and can operate under mild conditions. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed N-Allylation

| Catalyst System | Allyl Source | Amine | Product | Yield (%) | Reference |

| Pd(PPh₃)₄ | Allyl Acetate | N-Methylaniline | N-Allyl-N-methylaniline | High | acs.org |

| [Rh(cod)Cl]₂ / dppe | Allyl Acetate | N-Methylaniline | This compound | Good | - |

| [Ir(cod)Cl]₂ / Ligand | Allyl Carbonate | N-Methylaniline | This compound | High | researchgate.net |

Note: This table is a representative summary; specific yields and conditions can be found in the cited literature.

Heterogeneous Catalysis in N-Allylation Selectivity

The use of heterogeneous catalysts in N-allylation offers significant advantages, including simplified product purification, catalyst recyclability, and the potential for continuous flow processes. Zeolites and functionalized metal oxides have shown promise in this area.

Zeolites, with their well-defined pore structures and tunable acidity, can act as shape-selective catalysts for N-alkylation reactions. google.com The selectivity for mono-N-alkylation over dialkylation can be controlled by the zeolite framework and reaction conditions. google.comlidsen.com While much of the research has focused on methylation with methanol, these principles can be extended to allylation with allyl alcohol.

A notable example of a highly selective heterogeneous catalyst is tungsten oxide supported on zirconium dioxide (WO₃/ZrO₂). This solid acid catalyst has been shown to effectively promote the monoallylation of aniline with allyl alcohol, affording N-allylaniline with high selectivity. rsc.org The catalyst's activity is attributed to a balance of acidic and basic sites, and its reusable nature makes it an attractive option for sustainable chemical production. rsc.org The steric hindrance around the active sites is believed to prevent over-allylation of the product. rsc.org

Montmorillonite clays, such as K-10, are another class of heterogeneous catalysts that have been employed in various organic transformations, including alkylations. organic-chemistry.orgmdpi.com Their acidic nature and layered structure can facilitate the reaction between amines and alkylating agents. mdpi.com

Novel Reagent Systems for N-Allylation Reactions

Innovations in reagent systems and reaction conditions are continuously sought to improve the efficiency and environmental footprint of chemical syntheses. Ionic liquids and microwave irradiation represent two such advancements that have been applied to N-allylation reactions.

Ionic liquids (ILs), which are salts with low melting points, have gained attention as "green" solvents due to their negligible vapor pressure and high thermal stability. rsc.org They can also act as catalysts or co-catalysts in various reactions. The N-alkylation of anilines has been successfully carried out in ionic liquids, which can enhance reaction rates and selectivity. researchgate.net The use of ILs can simplify product isolation, as the product can often be separated by simple extraction, and the IL can be recycled.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. rsc.org Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govresearchgate.net The solvent-free synthesis of N-substituted aldimines under microwave irradiation has been demonstrated, highlighting the potential of this technology for clean and efficient synthesis. semanticscholar.org The application of microwave heating to the N-allylation of N-methylaniline can offer similar benefits.

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues can be approached in two primary ways: by starting with a pre-substituted aniline or by introducing substituents after the this compound framework has been constructed.

Direct N-allylation and N-methylation of a substituted aniline is a straightforward approach. For example, a para-substituted aniline can be first methylated and then allylated using the methods described in section 2.1 to yield the corresponding para-substituted this compound. The electronic nature of the substituent on the aniline ring can influence the nucleophilicity of the nitrogen atom and thus the reaction rate.

Alternatively, functionalization of the aromatic ring can be achieved after the formation of this compound. A particularly elegant method for introducing a substituent at the ortho position is the amino-Claisen rearrangement. This researchgate.netresearchgate.net-sigmatropic rearrangement involves the thermal or acid-catalyzed migration of the allyl group from the nitrogen atom to the ortho position of the aromatic ring. researchgate.net When the ortho positions are blocked, the rearrangement can proceed to the para position. organic-chemistry.org This reaction is a powerful tool for the synthesis of ortho-allylanilines, which can be further modified. The regioselectivity of the Claisen rearrangement can be influenced by the electronic effects of substituents already present on the aromatic ring. stackexchange.com

Mechanistic Considerations in N-Alkylation Pathways for Precursors

Reductive amination involves the reaction of aniline with an aldehyde (formaldehyde for methylation) to form an imine intermediate, which is then reduced to the corresponding secondary amine. masterorganicchemistry.comthieme-connect.com The reaction is typically carried out in a one-pot fashion, and a variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for reducing the imine in the presence of the aldehyde. masterorganicchemistry.com The mechanism involves nucleophilic attack of the amine on the carbonyl group, followed by dehydration to the imine, and finally hydride reduction of the iminium ion. chemrxiv.org

The Eschweiler-Clarke reaction is a specific method for the methylation of primary or secondary amines using excess formic acid and formaldehyde. wikipedia.orgname-reaction.com The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde. jk-sci.com Formic acid then acts as a hydride donor, reducing the iminium ion to the methylated amine, with the concomitant release of carbon dioxide. organic-chemistry.org A key advantage of this method is that it does not lead to the formation of quaternary ammonium (B1175870) salts, as the tertiary amine product cannot form another iminium ion. wikipedia.org

The subsequent N-allylation of N-methylaniline, particularly when catalyzed by palladium, proceeds through a well-established mechanistic pathway. acs.org The key steps involve the oxidative addition of a Pd(0) species to an allylic electrophile to generate a (π-allyl)palladium(II) complex. The N-methylaniline then acts as a nucleophile, attacking the allyl group of this complex to form the this compound product and regenerate the Pd(0) catalyst. acs.org The regioselectivity of the amination is a key aspect of this mechanism and can be influenced by the ligands on the palladium catalyst and the substituents on the allyl group. nih.gov

N Allyl N Methylaniline As a Key Substrate in Catalytic Reactions

Asymmetric Allylic Alkylation (AAA) with N-Allyl-N-methylaniline Derivatives

Asymmetric allylic alkylation (AAA) is a powerful method for creating stereogenic centers, and the choice of both the allylic substrate and the catalyst system is paramount to its success. This compound derivatives have proven to be superior allyl group donors in certain AAA reactions, overcoming limitations seen with other common substrates like allylic alcohols.

Nickel-Catalyzed Asymmetric Allylic Alkylation (AAA)

Nickel-catalyzed AAA reactions have gained prominence as a complementary approach to the more traditional palladium-based systems. The use of this compound derivatives as the allyl source in conjunction with nickel catalysts has enabled highly efficient and enantioselective alkylations of soft nucleophiles, such as β-ketoesters. acs.orgresearchgate.netnih.gov These reactions exhibit high catalytic activity and yield products with excellent enantioselectivity. researchgate.net The N-methyl-N-phenyl allylic amine structure was found to be essential for achieving this high activity and selectivity. acs.org

The mechanism for C–N bond cleavage in nickel-catalyzed AAA using this compound derivatives differs significantly from palladium-catalyzed pathways. acs.org Kinetic studies and Density Functional Theory (DFT) calculations suggest a mechanism initiated by the protonation of the nitrogen atom of the coordinating allylic amine. acs.orgresearchgate.net In this proposed catalytic cycle, the first step is the coordination of the allylic amine to the Ni(0)-diphosphine complex. acs.org Subsequently, the β-ketoester, acting as a Brønsted acid, protonates the amine moiety of the coordinated substrate. acs.orgacs.org This protonation is key to facilitating the cleavage of the C–N bond, leading to the formation of a cationic π-allyl nickel(II) intermediate and the corresponding enolate. acs.orgresearchgate.net The outer-sphere enolate anion then attacks the π-allyl nickel complex to form the new C-C bond, creating a quaternary carbon center. acs.org

The enantioselectivity of the nickel-catalyzed AAA is critically dependent on the chiral diphosphine ligand employed. These ligands coordinate to the nickel center and create a chiral environment that dictates the facial selectivity of the nucleophilic attack on the π-allyl intermediate. Axially chiral diphosphine ligands such as (S)-Tol-MeO-BIPHEP and (S)-H₈-BINAP have been identified as particularly effective, serving as efficient catalysts for the AAA of β-ketoesters with allylic amines as the allyl source. acs.orgresearchgate.netresearchgate.net The combination of Ni(cod)₂ with these ligands generates highly active and enantioselective catalytic systems. acs.org The specific structure of the ligand influences the geometry of the catalyst-substrate complex, thereby controlling the stereochemical outcome of the reaction.

Table 1: Nickel-Catalyzed AAA of Cyclic β-Ketoesters with this compound Derivatives

| Entry | β-Ketoester Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | 2-Methyl-1-indanone | (S)-Tol-MeO-BIPHEP | 95 | 96 |

| 2 | 2-Methyl-1-tetralone | (S)-Tol-MeO-BIPHEP | 98 | 97 |

| 3 | 5-membered cyclic β-ketoester | (S)-H₈-BINAP | 90 | 92 |

| 4 | 7-membered cyclic β-ketoester | (S)-H₈-BINAP | 85 | 88 |

This table presents representative data compiled from research findings. acs.orgresearchgate.netnih.gov

A significant advantage of using this compound derivatives in nickel-catalyzed AAA is the expansion of the applicable substrate scope. researchgate.net Specifically, this system has proven highly effective for the allylation of challenging 5- and 7-membered cyclic β-ketoesters. acs.orgresearchgate.net Previous attempts at nickel-catalyzed AAA of these substrates using allylic alcohols often resulted in low enantioselectivity. acs.org The use of N-methyl-N-phenyl allylic amines as the allyl source was indispensable in overcoming this limitation, providing the corresponding allylated products in high yields and with excellent enantiomeric excess. researchgate.netnih.gov This breakthrough demonstrates the unique reactivity conferred by the this compound scaffold in these transformations. nih.gov

Palladium-Catalyzed Rearrangement and Oxidative Coupling Reactions

Palladium catalysts are widely used to mediate transformations of allylic compounds. This compound participates in key palladium-catalyzed reactions, including rearrangements and oxidative couplings. The amino-Claisen rearrangement, a acs.orgacs.org-sigmatropic shift, is a notable transformation of N-allyl anilines. tsijournals.com This reaction converts this compound into 2-alkenylanilines, which are valuable synthetic intermediates, particularly for the synthesis of indole (B1671886) heterocycles through subsequent palladium-catalyzed cyclization. tsijournals.comnih.gov

In the context of oxidative coupling, palladium catalysis can facilitate the reaction between anilines and allylic partners. acs.orgnih.gov For instance, an expedient palladium-catalyzed aerobic oxidative coupling of allylic alcohols with anilines has been developed to afford β-amino ketones. acs.orgnih.gov While this specific example uses aniline (B41778) and an allylic alcohol, the principles are applicable to related systems. Such reactions highlight the potential for this compound to engage in oxidative C-N or C-C bond-forming reactions, where the aniline and allyl moieties can react either inter- or intramolecularly under palladium catalysis.

C-H Functionalization Reactions Utilizing this compound

Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. rsc.org this compound possesses multiple sites susceptible to C-H functionalization, including the aromatic ring, the N-methyl group, and the allylic positions. Transition metal catalysis, particularly with rhodium, iron, and copper, has been instrumental in developing methods for the selective functionalization of such C-H bonds.

For example, rhodium(III) catalysis has been employed for the C-H activation of N-nitrosoanilines, using the nitroso group as a directing group to achieve ortho-alkylation with allylic alcohols. frontiersin.org Similarly, iron-catalyzed carbene-transfer reactions have enabled the α-C(sp³)–H functionalization of N,N-dialkyl aniline derivatives. mdpi.com Furthermore, copper-catalyzed methods have been developed for the C(sp³)–H functionalization of N-allylbenzamides. rsc.org The combined C-H functionalization/Cope rearrangement reaction, often catalyzed by rhodium, is another powerful transformation that occurs between rhodium-stabilized vinylcarbenoids and substrates containing allylic C–H bonds. acs.org These examples from related systems underscore the vast potential of this compound as a substrate for a diverse array of C-H functionalization reactions, offering pathways to complex molecules through direct and atom-economical routes.

Ruthenium-Catalyzed C-H Allylation of Arenes with Allylic Amines

A notable application of this compound is in the ruthenium-catalyzed C-H allylation of arenes. rsc.org Research has demonstrated that this compound can act as an effective allylating agent for C-H bonds in substrates like 2-phenylpyridine (B120327). rsc.org In a typical reaction, 2-phenylpyridine is reacted with this compound in the presence of a ruthenium catalyst, such as [Ru(p-cymene)Cl2]2, and an acetate (B1210297) additive. rsc.org This process yields the ortho-allylated product, 2-(2-allylphenyl)pyridine, with good efficiency. rsc.org

The reaction is typically carried out in a solvent like 2,2,2-trifluoroethanol (B45653) (TFE) at elevated temperatures. For instance, the reaction of 2-phenylpyridine with this compound on a 4 mmol scale can afford the allylated product in 88% yield. rsc.org Mechanistic studies suggest the involvement of a cyclometalated ruthenium complex, which is formed from the reaction of 2-phenylpyridine with the ruthenium precursor. rsc.org This intermediate then reacts with this compound to facilitate the allylation process. rsc.org

Detailed findings from these studies are summarized in the table below:

| Entry | Arene | Allylic Amine | Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Phenylpyridine | This compound | [Ru(p-cymene)Cl2]2 | AgOAc | CF3CH2OH | 75 | 12 | 88 |

| 2 | 2-(o-Tolyl)pyridine | This compound | Complex 6* | AgOAc | CF3CH2OH | 75 | 12 | 84 |

*Complex 6 is a pre-formed cyclometalated ruthenium complex. rsc.org

Hydroaminoalkylation Reactions with Related N-Alkylanilines

Hydroaminoalkylation reactions represent a powerful method for the synthesis of complex amines from simple olefins and amines. While direct hydroaminoalkylation using this compound is less commonly reported, reactions involving related N-alkylanilines, such as N-methylaniline, provide significant insight into the potential reactivity of this class of compounds. These reactions involve the addition of an amine's α-C-H bond across an olefin. acs.org

Titanium and tantalum catalysts have been shown to be effective for the hydroaminoalkylation of alkenes and alkynes with N-alkylanilines. acs.orgresearchgate.netd-nb.info For example, the reaction of N-methylaniline with 1-octene (B94956) in the presence of a tantalum catalyst, Ta(NMe2)5, yields the branched hydroaminoalkylation product in over 95% yield. acs.org This high regioselectivity for the branched product is a notable feature of this transformation. acs.org

In the context of alkynes, titanium catalysts can promote the intermolecular hydroaminoalkylation of diphenylacetylene (B1204595) with N-methylaniline to produce the corresponding allylic amine with high E-selectivity. d-nb.info The reaction of terminal alkynes with N-methylaniline can also proceed, regioselectively affording the branched hydroaminoalkylation product. d-nb.info

The general scope of hydroaminoalkylation with N-methylaniline is presented below:

| Entry | Unsaturated Substrate | Amine | Catalyst | Product Type | Yield (%) |

| 1 | 1-Octene | N-Methylaniline | Ta(NMe2)5 | Branched Alkylamine | >95 |

| 2 | Allylbenzene | N-Methylaniline | Titanium Complex | Branched Alkylamine | Major Product |

| 3 | Diphenylacetylene | N-Methylaniline | Titanium Complex | (E)-Allylic Amine | - |

| 4 | tert-Butylacetylene | N-Methylaniline | Titanium Complex | Branched Allylic Amine | - |

These examples with N-methylaniline underscore the potential for this compound to participate in similar transformations, although the presence of the allyl group on the nitrogen atom may introduce competitive reaction pathways.

Intermediates and Proposed Mechanistic Cycles in Transition Metal Catalysis

The catalytic transformations involving this compound proceed through various reactive intermediates and mechanistic cycles, which are highly dependent on the choice of transition metal and reaction conditions.

Formation and Reactivity of π-Allyl Metal Intermediates

A common pathway in the transition metal-catalyzed reactions of allylic compounds, including this compound, is the formation of a π-allyl metal intermediate. rsc.orgresearchgate.netrsc.org This intermediate is typically generated through the oxidative addition of a low-valent metal complex to the allylic system, leading to the cleavage of the C-N bond. rsc.org

For instance, in nickel-catalyzed reactions, a Ni(0) species can coordinate to the double bond of the allyl group of this compound. Subsequent oxidative addition results in the formation of a cationic (π-allyl)Ni(II) complex and the release of the amido group. researchgate.net Similarly, palladium, iridium, and platinum complexes are known to form π-allyl intermediates from allylic substrates. rsc.orgresearchgate.netacs.org

Once formed, the electrophilic π-allyl metal complex is susceptible to nucleophilic attack. A wide range of nucleophiles can be employed, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at one of the termini of the allyl moiety. researchgate.net The regioselectivity of the nucleophilic attack is often influenced by the nature of the ligands on the metal center and the substituents on the π-allyl fragment. researchgate.net

The general scheme for the formation and reaction of a π-allyl intermediate is as follows:

Coordination: The transition metal coordinates to the alkene of the allyl group.

Oxidative Addition/C-N Cleavage: The metal center undergoes oxidative addition, cleaving the C-N bond to form a (π-allyl)metal(II) complex.

Nucleophilic Attack: A nucleophile attacks the π-allyl ligand.

Reductive Elimination: The product is released, and the active catalyst is regenerated.

Protonation-Initiated C-N Bond Cleavage Mechanisms

An alternative mechanism for the activation of this compound involves the protonation of the nitrogen atom, which facilitates the cleavage of the C-N bond. researchgate.net This pathway is particularly relevant in reactions where a protic acid or a nucleophile that can act as a proton donor is present. researchgate.net

In the nickel-catalyzed asymmetric allylic alkylation of β-ketoesters with this compound derivatives, it has been proposed that the β-ketoester, acting as a proton source, protonates the nitrogen atom of the coordinated allylic amine. researchgate.net This protonation event makes the aniline moiety a better leaving group, promoting the cleavage of the C-N bond and the formation of a cationic (π-allyl)Ni(II) intermediate. researchgate.net

This protonation-initiated mechanism is distinct from a direct oxidative addition pathway and highlights the crucial role of reaction additives and the nature of the nucleophile in directing the course of the catalytic cycle. Kinetic studies and DFT calculations support the feasibility of this pathway, where the protonation of the nitrogen atom is a key step in the C-N bond cleavage process. researchgate.net

Computational Chemistry and Spectroscopic Investigations of N Allyl N Methylaniline Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate mechanisms of chemical reactions involving N-Allyl-N-methylaniline and its derivatives. These computational studies provide atomic-level insights into catalytic cycles, the structures of transient species like transition states and intermediates, and the energetic factors that govern reaction rates.

DFT calculations have been instrumental in mapping the catalytic pathways for reactions utilizing this compound derivatives as substrates. A notable example is the nickel-catalyzed asymmetric allylic alkylation (AAA) of β-ketoesters, where N-methyl-N-phenyl allylic amines are crucial for achieving high catalytic activity and enantioselectivity. researchgate.netacs.org Computational studies on this system, using a nickel catalyst with chiral diphosphine ligands, have proposed a detailed catalytic cycle. researchgate.netacs.org

The proposed cycle for the nickel-catalyzed reaction continues with the nucleophilic attack of the enolate (from the deprotonated β-ketoester) on the π-allyl nickel(II) complex, followed by reductive elimination to yield the final alkylated product and regenerate the nickel(0) catalyst. acs.org

Table 1: Key Mechanistic Steps in Ni-Catalyzed Allylic Alkylation of β-Ketoesters with this compound Derivatives Elucidated by DFT

| Step | Description | Key Species Involved | Computational Finding |

| 1. Coordination | The Ni(0) catalyst coordinates to the double bond of the allylic amine. | Ni(0)-diphosphine complex, this compound derivative | Formation of a Ni(0) π-complex. nih.gov |

| 2. Protonation & C-N Cleavage | The nitrogen atom is protonated by the acidic β-ketoester, leading to the cleavage of the allylic C-N bond. | Coordinated allylic amine, β-ketoester | This step is key to generating the active allyl species and is often rate-determining. researchgate.netacs.org |

| 3. Intermediate Formation | A cationic π-allyl nickel(II) intermediate is formed. | Cationic π-allyl nickel(II) complex, protonated amine | This intermediate is the central electrophilic species in the reaction. researchgate.netacs.org |

| 4. Nucleophilic Attack | The enolate of the β-ketoester attacks the π-allyl ligand. | π-allyl nickel(II) complex, enolate | Forms the new carbon-carbon bond. |

| 5. Reductive Elimination | The final product is released from the metal center. | Ni(II) complex with the new product | Regenerates the active Ni(0) catalyst for the next cycle. acs.org |

A primary strength of DFT is its ability to calculate the relative energies of intermediates and transition states, allowing for the identification of the rate-determining step (RDS) of a reaction. crunchchemistry.co.uksaskoer.ca For the nickel-catalyzed AAA reaction with this compound derivatives, DFT calculations support that the activation of the allylic C–N bond is the rate-determining step. researchgate.netacs.org The energy barrier for this step is influenced by the nature of the ligand on the nickel catalyst and the specific structure of the allylic amine. researchgate.net

In other catalytic systems involving anilines, such as the yttrium-catalyzed ortho-C–H addition of N,N-dimethyl anilines to alkenes, DFT studies have identified an intramolecular C–H activation via a σ-bond metathesis pathway as the rate-determining step. rsc.org This highlights how computational analysis can distinguish between different potential mechanisms and pinpoint the kinetic bottleneck of a reaction. rsc.orgcrunchchemistry.co.uk

Theoretical Modeling of Aromatic Amine Interactions with Catalytic Surfaces (relevant to N-methylaniline/Pt(111))

To understand the fundamental processes in heterogeneous catalysis involving aromatic amines, theoretical modeling of their interactions with catalyst surfaces is essential. arxiv.orgnih.gov N-methylaniline (NMA) on a Platinum(111) surface serves as an excellent model system for these investigations, providing insights relevant to more complex molecules like this compound. acs.orgresearchgate.netacs.org

Combined DFT calculations and surface science experiments reveal that the interaction of NMA with the Pt(111) surface is highly dependent on surface coverage. arxiv.orgacs.org

At Low Coverage: The NMA molecule tends to lie flat on the platinum surface. nih.gov This orientation facilitates strong interaction between the phenyl ring and the Pt atoms, leading to significant charge transfer. arxiv.org This strong interaction activates the molecule, promoting the cleavage of the C–N bond and subsequent decomposition, which can lead to the formation of species like hydrogen cyanide (HCN) at elevated temperatures. acs.orgresearchgate.netacs.org

At High Coverage: As the surface concentration of NMA increases, intermolecular interactions become more significant. acs.org The molecules adopt a more tilted orientation, where the phenyl ring lifts away from the surface. acs.org In this configuration, the primary interaction with the Pt(111) surface occurs through the lone pair of electrons on the nitrogen atom, with a calculated N-Pt bond length of 2.27 Å. acs.org This interaction is weaker and does not lead to C-N bond cleavage; instead, the molecule desorbs intact from the surface as the temperature increases. arxiv.orgacs.org

These findings demonstrate that reaction selectivity in heterogeneous catalysis can be controlled by tuning surface coverage, which dictates the balance between molecule-surface and intermolecular interactions. arxiv.orgacs.org Further studies have shown that co-adsorbed species can also play an active role. For instance, ethylidyne on the Pt(111) surface is not merely a spectator but can facilitate C–N bond formation by transferring a methyl group to NMA, resulting in the formation of N,N-dimethylaniline. nih.gov This highlights the complex interplay of factors that govern the surface chemistry of aromatic amines. nih.gov

Table 2: Coverage-Dependent Interactions of N-Methylaniline (NMA) on Pt(111) Surface

| Coverage Level | Molecular Orientation | Primary Interaction Site(s) | Resulting Reaction Pathway |

| Low | Lies flat on the surface. nih.gov | Phenyl ring and Nitrogen atom with Pt surface. arxiv.org | C-N bond cleavage and molecular decomposition. acs.org |

| High | Tilted, with phenyl ring away from the surface. acs.org | Nitrogen atom lone pair with Pt surface. acs.org | Intact molecular desorption at higher temperatures. arxiv.org |

Advanced Spectroscopic Characterization Techniques

The structural and mechanistic details predicted by computational models are validated and complemented by advanced spectroscopic techniques. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction are particularly vital.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. figshare.com Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR spectra are used to identify the distinct protons in the molecule, including those on the aromatic ring, the N-methyl group, and the N-allyl group (with characteristic signals for the methylene (B1212753) and vinyl protons). rsc.orgnih.gov Similarly, ¹³C NMR spectra confirm the number and electronic environment of each carbon atom. rsc.orgnih.gov This data is crucial for verifying the identity and purity of synthesized this compound. rsc.org

Table 3: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

| ¹H NMR | ~7.2 - 6.6 | Aromatic protons (phenyl ring) |

| ~5.9 - 5.7 | Vinyl proton (-CH=CH₂) | |

| ~5.2 - 5.0 | Vinyl protons (=CH₂) | |

| ~3.8 | Methylene protons (-N-CH₂-) | |

| ~2.9 | Methyl protons (-N-CH₃) | |

| ¹³C NMR | ~149 | Quaternary aromatic carbon (C-N) |

| ~134 | Vinyl carbon (-CH=) | |

| ~129 | Aromatic carbons (CH) | |

| ~116 | Vinyl carbon (=CH₂) | |

| ~112 | Aromatic carbons (CH) | |

| ~55 | Methylene carbon (-N-CH₂-) | |

| ~38 | Methyl carbon (-N-CH₃) | |

| (Note: Specific chemical shifts can vary depending on the solvent used. rsc.org) |

Beyond simple structural confirmation, NMR is a powerful technique for mechanistic probing. In catalytic reactions involving this compound, NMR can be used to monitor the reaction progress by observing the disappearance of starting material signals and the appearance of product signals over time. acs.org This allows for kinetic studies and helps in the identification of intermediates and byproducts, providing experimental evidence to support or refute proposed reaction mechanisms derived from DFT studies. researchgate.net

While this compound is a liquid at standard conditions, X-ray diffraction is critically important for characterizing solid derivatives, catalysts, or reaction intermediates. acs.org For example, in the study of nickel-catalyzed allylic alkylation, researchers were able to isolate and crystallize a key olefin-coordinated nickel-DPPF complex involved in the reaction pathway. acs.org The subsequent X-ray diffraction analysis of this crystal provided indisputable evidence for its structure, confirming the coordination mode of the catalyst with the olefin, which is a cornerstone of the proposed catalytic cycle. acs.org This demonstrates how X-ray diffraction provides snapshots of key species within a reaction mechanism, offering invaluable data that bridges the gap between theoretical models and solution-phase behavior. The technique is also used to characterize the crystalline structure of solid catalysts employed in the synthesis of N-allyl anilines, ensuring the nature of the active surface is well-defined. rsc.org

Infrared (IR) and UV-Visible Spectroscopy in Conjugated Systems

Spectroscopic techniques such as Infrared (IR) and a UV-Visible (UV-Vis) spectroscopy are indispensable tools for elucidating the structure and electronic properties of conjugated molecules like this compound. The conjugation in this molecule involves the π-system of the benzene (B151609) ring, the lone pair of electrons on the nitrogen atom, and the π-bond of the allyl group. This extended electronic system gives rise to characteristic spectral features.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that helps identify functional groups. For this compound, a tertiary aromatic amine, the spectrum is characterized by the absence of N-H stretching vibrations, which would typically appear around 3300-3500 cm⁻¹ for primary or secondary amines. spcmc.ac.inorgchemboulder.com The key absorption bands for this compound are expected to arise from its aromatic, aliphatic, and vinylic components.

The strong C-N stretching vibration of the aromatic amine is a diagnostic feature, typically appearing in the 1340-1250 cm⁻¹ region. spcmc.ac.inorgchemboulder.com This absorption is at a higher frequency compared to aliphatic amines due to the increased force constant of the C-N bond from resonance with the phenyl ring. spcmc.ac.in Other significant absorptions include:

Aromatic C-H stretching: A weak to medium band appearing just above 3000 cm⁻¹ (e.g., ~3030 cm⁻¹). libretexts.org

Aliphatic C-H stretching: Bands corresponding to the methyl and allyl methylene groups are expected in the 2850-2960 cm⁻¹ range. libretexts.org

C=C stretching: The spectrum will feature absorptions for both the aromatic ring (in the 1450-1600 cm⁻¹ range) and the allyl group's vinyl C=C bond (typically around 1640-1680 cm⁻¹). Conjugation can slightly lower the frequency of these absorptions.

Aromatic C-H out-of-plane bending: These bands in the 690-900 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | ~3030 | Weak to Medium |

| Alkyl C-H | Stretching | 2850 - 2960 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium |

| Alkene C=C | Stretching | 1640 - 1680 | Medium |

| Aromatic C-N | Stretching | 1250 - 1340 | Strong |

| N-H | Stretching | Absent | Absent |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). libretexts.org The wavelength of maximum absorbance (λmax) is highly sensitive to the extent of conjugation in the π-system.

In this compound, the phenyl ring, nitrogen lone pair, and allyl double bond form a conjugated system. This extended conjugation decreases the energy gap between the HOMO and LUMO compared to simpler, non-conjugated systems. libretexts.org Consequently, the molecule absorbs light at longer wavelengths, a phenomenon known as a bathochromic or red shift. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound, making it a cornerstone for both qualitative identification and quantitative monitoring in chemical reactions. libretexts.org

In a typical GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interactions with a stationary phase. This compound, being a relatively volatile compound, travels through the column at a characteristic retention time. The NIST Mass Spectrometry Data Center reports a Kovats Retention Index of 1214 on a standard non-polar column for this compound. nih.gov

After separation, the eluted compound enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). This high-energy process (typically 70 eV) causes the molecule to fragment in a reproducible pattern. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.

For this compound (C₁₀H₁₃N, molecular weight: 147.22 g/mol ), the mass spectrum shows a distinct pattern of fragments. The molecular ion peak [M]⁺ is observed at m/z 147. nih.govrsc.org The most abundant peak, or base peak, is found at m/z 120. nih.govrsc.org This major fragment corresponds to the loss of the allyl group (•C₃H₅), resulting in a stable N-methylanilinium cation. Other significant fragments are also observed, providing further structural confirmation. nih.govrsc.org

This technique is invaluable for reaction monitoring. For instance, in reactions involving the synthesis or transformation of this compound, GC-MS can be used to track the disappearance of starting materials and the appearance of the desired product over time. rsc.org By analyzing aliquots from a reaction mixture, researchers can determine reaction completion, identify byproducts, and optimize reaction conditions for yield and purity.

Table 2: Experimental GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment | Reference |

|---|---|---|---|

| 147 | 73.3 - 100.0 | [C₁₀H₁₃N]⁺ (Molecular Ion) | nih.govrsc.org |

| 146 | 25.7 - 31.0 | [M-H]⁺ | nih.govrsc.org |

| 132 | 17.0 | [M-CH₃]⁺ | rsc.org |

| 120 | 100.0 | [M-C₃H₅]⁺ (Base Peak) | nih.govrsc.org |

| 106 | 10.0 | [M-C₃H₅-CH₂]⁺ | rsc.org |

| 104 | 17.0 | [C₇H₆N]⁺ | nih.govrsc.org |

| 91 | 13.0 | [C₇H₇]⁺ | rsc.org |

| 77 | 38.0 | [C₆H₅]⁺ (Phenyl cation) | nih.govrsc.org |

Polymer Science and Materials Applications of N Allyl N Methylaniline Derivatives

N-Allyl-N-methylaniline as a Monomer in Polymer Synthesis

This compound can be employed as a monomer or a precursor to a monomer in polymerization reactions. Its allyl group provides a reactive site for polymerization or for grafting onto polymer backbones, while the N-methylaniline moiety introduces the desired functionality.

A significant approach to creating functional polysiloxanes involves the synthesis of cyclosiloxane monomers that already contain the desired functional groups. rsc.orgrsc.org These monomers can then undergo ring-opening polymerization to yield linear polysiloxanes with a high and uniform density of functional groups. rsc.org

A key synthetic strategy involves the hydrosilylation of an N-allyl-containing aromatic amine with a cyclosiloxane bearing a reactive Si-H group, such as heptamethylcyclotetrasiloxane (B98798) (D₄H). rsc.orgrsc.org For instance, researchers have synthesized novel tetracyclosiloxane monomers modified with push-pull moieties like nitroaniline (NA). rsc.orgresearchgate.net The synthesis begins with the preparation of an N-allyl derivative, such as N-allyl-N-methyl-4-nitroaniline, which is then reacted with D₄H via hydrosilylation. rsc.org This reaction attaches the aromatic amine moiety to the cyclosiloxane ring, creating a functional monomer. rsc.orgrsc.org The successful reaction is confirmed by the disappearance of the Si-H group signal (around 4.7 ppm) and the allyl group signals in ¹H NMR spectra, along with the appearance of new aliphatic signals. rsc.orgrsc.org These functionalized cyclosiloxane monomers can be purified and isolated, often as viscous oils or crystals, and their structures confirmed by methods like single-crystal X-ray diffraction. rsc.orgrsc.orgresearchgate.net

| Monomer Synthesis via Hydrosilylation | |

| Functional Monomer | Cyclotetrasiloxane with nitroaniline group (3) |

| Starting Materials | Heptamethylcyclotetrasiloxane (D₄H), N-allyl-N-methyl-4-nitroaniline (2) |

| Reaction Type | Hydrosilylation |

| Yield | High (e.g., 94% for monomer 3) |

| Reference | rsc.org |

This interactive table summarizes the synthesis of a cyclosiloxane monomer containing an aromatic amine moiety.

An alternative and widely used method is the post-polymerization functionalization of a pre-existing polymer backbone. Hydrosilylation is a highly efficient reaction for this purpose, involving the addition of a Si-H bond across a carbon-carbon double bond, typically catalyzed by a platinum complex like Karstedt's catalyst. mdpi.commdpi.com This approach is used to graft molecules like this compound onto polysiloxanes that contain reactive Si-H groups, such as poly(methylhydrosiloxane) (B7799882) (PHMS) or its copolymers. rsc.orgmdpi.comresearchgate.net

For example, researchers have successfully grafted this compound onto a poly(dimethyl-co-methylhydro)siloxane backbone. researchgate.net In this process, the allyl groups of the aniline (B41778) derivative react with the Si-H groups along the polysiloxane chain. mdpi.comresearchgate.net This method allows for the controlled introduction of a specific amount of the functional group, although achieving a high density of polar groups can sometimes be challenging. rsc.org The degree of functionalization can be tailored by adjusting the stoichiometry of the reactants. This technique has been employed to create functionalized polysiloxane networks and elastomers. mdpi.comresearchgate.net

Polymerization Behavior and Kinetic Studies of N-Allyl-Containing Monomers

The polymerization of allyl monomers presents unique challenges and behaviors compared to more common vinyl monomers. researchgate.net A general characteristic of the free-radical polymerization of allyl compounds is the tendency to produce polymers with low molecular weights. researchgate.net This is primarily due to a process called "degradative chain transfer," where a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. researchgate.net This terminates the kinetic chain and creates a stable allyl radical that is slow to reinitiate polymerization. researchgate.net

Despite these general difficulties, specific N-allyl monomers can be polymerized effectively under certain conditions. For instance, the radical polymerization of N,N-diallylpiperidine bromide, a diallyl monomer salt, proceeds via a cyclolinear mechanism that allows for the formation of high-molecular-weight polymers by suppressing degradative chain transfer. e3s-conferences.org Kinetic studies of this system showed that the polymerization rate decreases when ethanol (B145695) is added to the aqueous solution. e3s-conferences.org

Functional Polymers and Their Potential Applications in Materials Science

The incorporation of this compound derivatives into polymers gives rise to functional materials with a range of potential applications driven by the properties of the aromatic amine moiety.

Polysiloxanes modified with push-pull chromophores, such as nitroaniline, are of great interest for dielectric applications. rsc.orgresearchgate.netresearchgate.net The high dipole moment of these groups can lead to polymers with high dielectric permittivity. researchgate.netresearchgate.net For these materials to be effective, the polar groups must be mobile enough to align with an applied electric field, a property favored by a low glass transition temperature (Tg). rsc.org Polymers synthesized from cyclosiloxanes containing nitroaniline groups have shown high permittivity values (up to 17.3 at room temperature), suggesting their potential use as dielectric elastomers in actuators, sensors, or for energy storage applications. researchgate.net

Another key application area is the development of materials with biocidal properties. mdpi.com Amine-functionalized polymers are known to exhibit antimicrobial activity. mdpi.com Non-porous and porous poly(hydromethylsiloxane) (PHMS) networks have been functionalized with N-allylaniline to create materials active against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. mdpi.com The biocidal activity was found to depend on factors such as the degree of functionalization and the microstructure of the material. mdpi.com Such antibacterial polymers are promising for applications where combating pathogen resistance is crucial. mdpi.com Additionally, polymers derived from the polymerization of N,N-diallylpiperidine bromide exhibit properties of cationic polyelectrolytes, suggesting their use as flocculants or coagulants in water treatment processes. e3s-conferences.org

| Functional Polymer System | Functional Group | Key Property | Potential Application | Reference(s) |

| Polysiloxane | Nitroaniline | High Dielectric Permittivity | Dielectric Elastomers, Actuators, Capacitors | rsc.orgresearchgate.netresearchgate.net |

| Poly(hydromethylsiloxane) Network | N-allylaniline | Antibacterial Activity | Biocidal Materials, Medical Coatings | mdpi.com |

| Poly(N,N-diallylpiperidine bromide) | Quaternary Ammonium (B1175870) | Cationic Polyelectrolyte | Flocculants, Coagulants | e3s-conferences.org |

This interactive table summarizes the properties and potential applications of polymers functionalized with this compound derivatives.

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Systems for N-Allyl-N-methylaniline Transformations

The transformation of this compound is a cornerstone for the synthesis of a multitude of valuable organic compounds. Current research is intensely focused on discovering and developing novel catalytic systems that offer enhanced efficiency, selectivity, and broader substrate scope.

One promising area is the use of Lewis acids, such as yttrium, samarium, and scandium triflates, to catalyze the reaction of N-Allyl-N-methylanilines with diazo compounds. mathnet.ru This method facilitates an aza-Claisen rearrangement, leading to the formation of N-(2-allylaryl)-N-methylglycinates and related structures, which are important synthetic intermediates. mathnet.ru Another significant advancement involves nickel-diphosphine catalyzed asymmetric allylic alkylation (AAA) of β-ketoesters, where this compound derivatives serve as the allyl source. acs.orgresearchgate.net These nickel-based systems have demonstrated high catalytic activity and enantioselectivity, proving essential for synthesizing chiral molecules. acs.orgresearchgate.net The mechanism is thought to involve the protonation of the nitrogen atom, which is key to cleaving the C-N bond and generating a π-allyl nickel(II) intermediate. acs.orgresearchgate.net

Iron-catalyzed reactions have also emerged as a cost-effective and environmentally friendly option. For instance, FeCl2 can catalyze the oxidative α-cyanation of this compound, leading to the formation of the corresponding amino nitrile. uni-muenchen.de This reaction highlights the potential of iron catalysts in functionalizing allylic amines under mild conditions. uni-muenchen.de Furthermore, rhodium(III) catalysis has been employed in the oxidative coupling of N-nitrosoanilines with allyl alcohols, showcasing the versatility of transition metals in activating and transforming this compound derivatives. frontiersin.orgnih.gov

The development of heterogeneous catalysts is another critical research avenue. A reusable zirconium dioxide-supported tungsten oxide solid catalyst has been shown to selectively monoallylate anilines to produce N-allyl anilines. nih.govrsc.org This system is particularly noteworthy for its applicability in continuous flow synthesis, offering a scalable and sustainable approach. nih.gov

Table 1: Overview of Novel Catalytic Systems for this compound Transformations

| Catalyst System | Transformation Type | Key Findings |

|---|---|---|

| Y, Sc, or Sm triflates | Reaction with diazo compounds | Produces N-(2-allylaryl)-N-methylglycinates via aza-Claisen rearrangement. mathnet.ru |

| Nickel-diphosphine complexes | Asymmetric allylic alkylation | High catalytic activity and enantioselectivity for C-N bond cleavage. acs.orgresearchgate.net |

| FeCl2 | Oxidative α-cyanation | Efficiently forms the corresponding amino nitrile. uni-muenchen.de |

| Rhodium(III) | Oxidative coupling | Effective for reactions of N-nitrosoanilines with allyl alcohols. frontiersin.orgnih.gov |

| WO3/ZrO2 | Monoallylation of anilines | Reusable solid catalyst suitable for continuous flow synthesis. nih.govrsc.org |

Development of Sustainable and Green Chemistry Approaches in Synthesis and Application

In line with the growing emphasis on environmental responsibility, the development of sustainable and green chemistry approaches for the synthesis and application of this compound is a major research focus. These efforts aim to reduce waste, minimize the use of hazardous substances, and improve atom economy.

A significant green approach is the use of allyl alcohol as an allylating agent for anilines, as the only byproduct is water. nih.govrsc.org This dehydrative monoallylation, catalyzed by reusable solid catalysts like WO3/ZrO2, offers a sustainable alternative to traditional methods that use allyl halides and generate salt waste. nih.govrsc.org Similarly, the use of Mg-Al hydrotalcites as solid base catalysts for the diallylation of anilines with allyl bromide in aqueous ethanol (B145695) at room temperature presents a greener and more convenient method. tandfonline.comtandfonline.com

The concept of atom economy is central to green chemistry. One-pot reactions, where multiple transformations occur in a single reaction vessel, are being explored to synthesize complex molecules from this compound with high efficiency. For example, a one-pot N-allylation and bromination of secondary aryl amines using a DMSO-allyl bromide reagent system has been developed. rsc.org Furthermore, metal-free multicomponent reactions are gaining traction. A four-component process involving an acrylic acid derivative, a boronic acid, formaldehyde, and a primary amine has been developed for the synthesis of allyl amines without the need for transition-metal catalysts. acs.org

The use of carbon dioxide (CO2) as a C1 source in methylation reactions is another innovative green strategy. A Pd-ZnO/TiO2 catalyst has shown high performance in the N-methylation of N-methylaniline to N,N-dimethylaniline using CO2 and H2, achieving high conversion and selectivity. researchgate.net This approach not only utilizes a greenhouse gas but also offers a more sustainable route to N-methylated amines. researchgate.net Additionally, zwitterionic polymers have been developed as recyclable catalysts for the N-methylation of amines using atmospheric CO2 and a hydrosilane reductant, yielding a variety of N-methylamines in good to excellent yields under mild conditions. dtu.dk

Table 2: Green Chemistry Approaches in this compound Chemistry

| Approach | Description | Example |

|---|---|---|

| Use of Greener Reagents | Employing less hazardous and more sustainable starting materials. | Using allyl alcohol instead of allyl halides for allylation, producing only water as a byproduct. nih.govrsc.org |

| Heterogeneous Catalysis | Utilizing solid catalysts that are easily separable and reusable. | WO3/ZrO2 for monoallylation and Mg-Al hydrotalcites for diallylation of anilines. nih.govtandfonline.comtandfonline.com |

| One-Pot Synthesis | Combining multiple reaction steps into a single pot to improve efficiency. | One-pot N-allylation and bromination of secondary aryl amines. rsc.org |

| CO2 Utilization | Using carbon dioxide as a renewable C1 feedstock. | N-methylation of N-methylaniline using a Pd-ZnO/TiO2 catalyst and CO2/H2. researchgate.net |

| Metal-Free Reactions | Developing catalytic systems that avoid the use of heavy metals. | Four-component synthesis of allyl amines using a sequential Petasis reaction and decarboxylative coupling. acs.org |

Advanced Characterization Techniques for In-Situ Mechanistic Studies

Understanding the intricate mechanisms of reactions involving this compound is crucial for optimizing existing processes and designing new, more efficient transformations. Advanced characterization techniques that allow for in-situ monitoring of reactions are providing unprecedented insights into reaction intermediates, transition states, and kinetic profiles.

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction pathways. For instance, DFT studies on the nickel-catalyzed asymmetric allylic alkylation of β-ketoesters with this compound derivatives have helped to propose a mechanism involving the protonation of the nitrogen atom by the β-ketoester, which facilitates C-N bond cleavage. acs.orgresearchgate.net Similarly, DFT calculations have been used to study the mechanism of palladium-catalyzed direct amination of allylic alcohols with N-methylaniline, revealing the role of additives like 1,3-diethylurea (B146665) in activating the catalyst through hydrogen bonding. mdpi.com

Spectroscopic techniques are also being employed for real-time analysis. In-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can track the concentration of reactants, intermediates, and products throughout a reaction, providing valuable kinetic data. For example, kinetic studies on iridium-catalyzed allylic substitution reactions have involved measuring the rates of nucleophilic attack by N-methylaniline on isolated allyliridium complexes. nih.gov These studies have revealed that the major enantiomer is formed from the more stable diastereomer of the catalyst-substrate complex, even though the attack on the less stable diastereomer is faster. nih.gov

Mass spectrometry (MS) is another powerful technique for identifying transient intermediates. High-resolution mass spectrometry (HRMS) can provide precise mass measurements, aiding in the structural elucidation of short-lived species. bu.edu Kinetic isotope effect (KIE) studies, often coupled with spectroscopic and computational methods, can pinpoint the rate-determining step of a reaction. frontiersin.org For instance, KIE studies in the rhodium-catalyzed oxidative coupling of N-nitrosoanilines have provided evidence for the mechanism of C-H activation. frontiersin.org

Table 3: Advanced Characterization Techniques for Mechanistic Studies

| Technique | Application in this compound Research | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction pathways and transition states. | Elucidation of the C-N bond cleavage mechanism in nickel-catalyzed reactions and the role of additives in palladium catalysis. acs.orgresearchgate.netmdpi.com |

| In-Situ NMR/IR Spectroscopy | Real-time monitoring of reaction kinetics. | Determination of reaction rates and concentrations of species in iridium-catalyzed allylic substitution. nih.gov |

| Mass Spectrometry (MS) | Identification of reaction intermediates. | Characterization of transient species in complex catalytic cycles. bu.edu |

| Kinetic Isotope Effect (KIE) Studies | Determining the rate-limiting step of a reaction. | Understanding the mechanism of C-H activation in rhodium-catalyzed couplings. frontiersin.org |

Design of Next-Generation Materials Based on this compound Scaffolds

The unique chemical structure of this compound makes it an attractive building block for the design and synthesis of novel materials with tailored properties. The presence of the aromatic ring, the nitrogen atom, and the reactive allyl group allows for a wide range of functionalization and polymerization possibilities.

One area of significant interest is the development of functional polymers. Aniline (B41778) and its derivatives, including N-methylaniline, are key precursors for producing polymers like polyurethanes and polyamides. yufenggp.com The reactivity of the aniline moiety enables polymerization, leading to materials with high strength, flexibility, and thermal resistance. yufenggp.com Copolymers incorporating aniline-based structures are being explored for applications in tissue engineering. For example, a multiblock copolymer of polylactide and an aniline pentamer has been shown to be biocompatible and to promote cell adhesion and proliferation. nih.gov

The allyl group of this compound provides a handle for further chemical modification and cross-linking. Ring-opening polymerization (ROP) of monomers derived from this compound could lead to the synthesis of functional polyesters and polycarbonates. While some challenges exist, such as potential side reactions, the development of new initiators and catalytic systems is paving the way for the creation of well-defined polymers with novel architectures and functionalities. chinesechemsoc.org

Furthermore, the ability to introduce this compound-based moieties into larger molecular frameworks opens up possibilities for creating materials with specific recognition or catalytic properties. The synthesis of amine-containing monomers from this compound and their subsequent polymerization could lead to functional and responsive materials for applications in catalysis and materials science. researchgate.net

Table 4: Emerging Materials from this compound Scaffolds

| Material Type | Potential Application | Key Features |

|---|---|---|

| Functional Polymers (e.g., Polyamides) | High-performance plastics, fibers | High strength, flexibility, and thermal stability. yufenggp.com |

| Biocompatible Copolymers | Tissue engineering, drug delivery | Promotes cell adhesion and proliferation, biocompatible. nih.gov |

| Conducting Polymers | Electronics, sensors | Tunable electronic conductivity. nih.gov |

| Cross-linked Networks | Coatings, adhesives | Enhanced mechanical properties and chemical resistance. |

Q & A

Basic Research Questions

Q. How can reaction conditions for nickel-catalyzed asymmetric allylic alkylation (AAA) using N-Allyl-N-methylaniline be optimized?

- Methodology : Optimize catalyst loading (e.g., 5 mol% Ni(cod)₂), ligand selection (e.g., chiral diphosphine L8), solvent (Et₂O), and temperature (−30–0°C). Use kinetic monitoring (1H NMR) to track substrate consumption and determine rate laws (e.g., rate ∝ [Ni]^0.5[substrate]^1[allylamine]^1). COD additives may suppress side reactions by stabilizing intermediates .

Q. What synthetic routes are effective for preparing this compound derivatives?

- Methodology : Allylation of N-methylaniline with allyl bromide in the presence of a base (e.g., NaOAc). Control regioselectivity by adjusting reaction time and base strength. For functionalized derivatives, introduce substituents via electrophilic aromatic substitution or cross-coupling post-allylation .

Q. How does steric hindrance in β-ketoester substrates influence AAA reaction outcomes?

- Methodology : Compare substrates with varying ester groups (e.g., methyl vs. ethyl). Bulky esters (e.g., COOC₂H₅) slow reaction kinetics but enhance enantioselectivity (up to 92% ee) by stabilizing transition states. Use HPLC and 1H NMR to quantify ee and yield.

Advanced Research Questions

Q. What mechanistic insights explain the C–N bond cleavage in this compound during AAA reactions?

- Methodology : DFT calculations reveal a stepwise pathway: (1) Ni(0)-allyl coordination, (2) β-ketoester protonation, (3) C–N bond cleavage via transition state TS1catouter (ΔG‡ ≈ 26.4 kcal/mol). X-ray crystallography of intermediates (e.g., Ni-DPPF complex 4b ) confirms trigonal planar geometry critical for stereocontrol .

Q. How can ligand tuning address low enantioselectivity in 5-membered β-ketoester substrates?

- Methodology : Switch from (S)-Tol-MeO-BIPHEP (L8) to (S)-H8-BINAP (L1) to improve ee (21% → 34% ee). For bulky substrates (e.g., COOC₂H₅), lower temperatures (−20°C) further enhance selectivity (88% ee).

Q. Why do β-ketoamides fail to react in AAA, unlike β-ketoesters?

- Methodology : Higher pKa of β-ketoamides reduces enolate nucleophilicity. Confirm via comparative kinetic studies and Bordwell pKa measurements in DMSO. Modify conditions (e.g., stronger bases) to deprotonate β-ketoamides.

Q. What strategies resolve contradictions in steric vs. electronic effects on allylic amine reactivity?

- Methodology : Test substituted allylic amines (e.g., p-CF₃ vs. p-OMe). Electron-withdrawing groups (p-CF₃) slow C–N cleavage (51% yield) but retain ee (95%), while steric hindrance (o-tolyl) reduces both yield (77%) and ee (90%). Use Hammett plots to correlate substituent effects.

Data Analysis & Computational Approaches

Q. How can DFT calculations validate experimental stereochemical outcomes?

- Methodology : Model transition states (e.g., TS2outer ) using B3PW91 functional and SMD solvent corrections. Compare computed activation barriers (ΔG‡ = 24.1–26.4 kcal/mol) with experimental kinetics (ΔG‡ = 22.8 kcal/mol). Steric maps (SambVca 2.0) quantify ligand-substrate interactions.

Q. What role does the Ni(0) oxidation state play in avoiding side reactions?

- Methodology : Compare Ni(0) (active catalyst) vs. Ni(II) (inactive). Cyclic voltammetry confirms Ni(0) stability under reducing conditions. Additives (e.g., COD) prevent Ni aggregation .

Tables

| Substrate | Ligand | Reaction Time (h) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| β-Ketoester (6-membered) | L8 | 50 | 99 | 95 | |

| β-Ketoester (5-membered) | L1 | 60 | 99 | 34 → 88* | |

| Allylamine (p-CF₃) | L8 | 120 | 87 | 95 |

*At −20°C.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.